Indium formate

CAS No.: 40521-21-9

Cat. No.: VC1711592

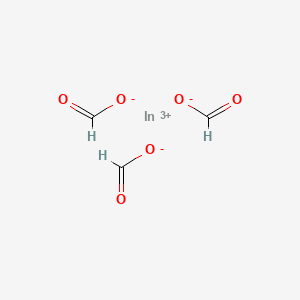

Molecular Formula: C3H3InO6

Molecular Weight: 249.87 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40521-21-9 |

|---|---|

| Molecular Formula | C3H3InO6 |

| Molecular Weight | 249.87 g/mol |

| IUPAC Name | indium(3+);triformate |

| Standard InChI | InChI=1S/3CH2O2.In/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3 |

| Standard InChI Key | SBFKENUEAOCRNR-UHFFFAOYSA-K |

| SMILES | C(=O)[O-].C(=O)[O-].C(=O)[O-].[In+3] |

| Canonical SMILES | C(=O)[O-].C(=O)[O-].C(=O)[O-].[In+3] |

Introduction

Chemical Properties and Structure

Indium formate presents several key chemical and physical properties that define its behavior and applications. The compound exists primarily as indium(III) formate with the molecular formula In(HCOO)3, though variations with hydroxyl groups such as In2(HCOO)5(OH) and In(HCOO)2(OH) have also been documented .

Physical and Chemical Properties

Indium formate typically appears as a white crystalline solid with a molecular weight of 163.87 g/mol . The compound contains indium in its +3 oxidation state, which is the most common and stable oxidation state for indium compounds. The physical properties of indium formate are influenced by the coordination behavior of the formate ligands with the indium center.

| Property | Value |

|---|---|

| Chemical Formula | In(HCOO)3 |

| Molecular Weight | 163.87 g/mol |

| Physical Appearance | White crystalline solid |

| Solubility | Soluble in water |

| CAS Number | 40521-21-9 |

Structural Characteristics

The crystal structure of indium formate demonstrates considerable complexity and variability depending on the synthetic conditions and the presence of additional components like hydroxyl groups. X-ray diffraction studies have revealed that indium formate compounds adopt three-dimensional framework structures consisting of InO6 octahedra . The formate ligands in these structures can exhibit various binding modes, including the 2.11 binding mode with different configurations such as syn, syn-; syn, anti-; and anti, anti- .

Synthesis Methods

Multiple synthetic routes have been developed for the preparation of indium formate, with variations aimed at optimizing yield, purity, and specific structural characteristics for targeted applications.

Hydrothermal Synthesis

Hydrothermal synthesis represents one of the primary methods for producing indium formate and its hydroxyl-substituted derivatives. This approach involves reacting indium precursors with formic acid under elevated temperature and pressure conditions. Research has demonstrated that through hydrothermal synthesis, three distinct indium formate compounds—In(HCOO)3, In2(HCOO)5(OH), and In(HCOO)2(OH)—can be successfully prepared . These compounds have been characterized using single crystal and powder X-ray diffraction, infrared spectroscopy, elemental analysis, and thermal analysis techniques.

Solution-Based Methods

Alternative solution-based approaches involve the neutralization of formic acid with indium precursors. For instance, indium formate can be prepared by reacting indium chloride with formic acid under controlled conditions. A patent describes a process for preparing indium formate powder by treating indium with hydrochloric acid and subsequently reacting the resulting solution with formic acid . This method is particularly relevant for applications involving thin film deposition on substrates such as glass.

Precipitation Methods

Precipitation techniques can also be employed to synthesize indium formate. These methods typically involve mixing solutions containing indium ions with formate-containing reagents under conditions that promote the precipitation of indium formate. The precipitated material can then be collected, purified, and processed for various applications.

Applications

Indium formate has found applications across multiple fields, with its utility extending from catalysis to materials science and electronic devices.

CO2 Electroreduction to Formate

One of the most promising applications of indium-based materials, including indium formate, is in the electrochemical reduction of carbon dioxide (CO2) to formate. This application represents a significant advancement in green chemistry and carbon capture technologies, offering a pathway to convert greenhouse gases into valuable chemical products.

Indium-based catalysts have demonstrated remarkable efficiency and selectivity in CO2 electroreduction reactions. For instance, certain indium catalysts can reduce CO2 to formate with Faradaic efficiencies exceeding 99% at current densities of 300 mA cm-2 . This high selectivity makes indium-based materials particularly valuable for sustainable chemical production processes.

Recent research has focused on developing novel indium-based catalysts with enhanced performance characteristics. For example, indium single-atom catalysts have been shown to achieve large total current densities (38.94 to 81.08 mA cm-2) over an extensive potential window (-0.91 to -1.41 V vs. RHE) for electrocatalytic CO2 reduction to formate with high selectivity (85.2% Faradaic efficiency at -1.31 V) . Similarly, three-dimensional porous indium single-atom catalysts with improved accessibility of In sites to CO2 have demonstrated partial current densities for formate production of 67.24 mA cm-2 at -1.41 V vs. RHE .

Performance Metrics for Indium-Based Catalysts in CO2 Electroreduction

Transparent Conducting Oxide Precursors

Indium formate and its mixtures with other metal formates have been investigated as potential precursors for transparent conducting oxides (TCOs), particularly amorphous indium-zinc oxide (IZO). These materials are essential components in various electronic devices, including displays, solar cells, and touch screens.

The decomposition behavior of indium-zinc formate precursors can be directed toward either oxidation or reduction by controlling the decomposition atmosphere or through the addition of solution acid additives . This versatility makes indium formate-based precursors particularly valuable for the customized preparation of TCO materials with specific properties.

Thin Film Applications

Indium formate has been employed in the preparation of thin films on various substrates, with particular emphasis on glass surfaces. A patented process describes the use of indium formate powder for producing thin layers on substrates, especially glass . These thin films can exhibit specific optical, electrical, or functional properties, making them suitable for applications in optoelectronics, solar energy, and other advanced technologies.

Recent Research Developments

Recent research on indium formate and related indium-based materials has focused on enhancing their performance in various applications, particularly in electrocatalysis and materials science.

Advanced Catalyst Designs

Significant progress has been made in developing novel indium-based catalysts for CO2 electroreduction. For instance, a nitrogen-free charge-asymmetric indium cluster catalyst anchored on carbon nanoframeworks has been reported to achieve a remarkable formate Faradaic efficiency of 98.7% at -0.70 V . This catalyst's superior performance has been attributed to partially positively charged Inδ+ (0 < δ < 3) active sites, as revealed by in situ X-ray absorption spectroscopy measurements.

Similarly, researchers have developed heterogeneous indium nanoparticles and carbon-supported indium nanoparticles using simple and scalable methods. The best-performing catalyst, designated as In50/C50, exhibited a high formate Faradaic efficiency exceeding 97% at -1.6 V vs. Ag/AgCl, with a stable current density of approximately -10 mA cm-2 . The presence of surface oxidized species and support-catalyst interactions has been suggested to contribute to the superior behavior of this catalyst.

Structural Engineering

Advances in structural engineering have led to the development of indium-based materials with enhanced properties. For example, researchers have constructed three-dimensional porous indium single-atom catalysts with improved accessibility of In sites to CO2 . This structural modification has resulted in superior CO2 reduction performance compared to bulk counterparts, highlighting the importance of structural design in optimizing catalyst performance.

Stabilization Strategies

Stability remains a critical challenge for many catalysts operating under commercially relevant conditions. Recent research has addressed this issue through various stabilization strategies. For instance, the addition of zinc to indium sulfide structures has been shown to dramatically improve stability, allowing the resulting ZnIn2S4 catalyst to reduce CO2 to formate with 99.3% Faradaic efficiency at 300 mA cm-2 over 60 hours of continuous operation without decay . This stabilization effect has been attributed to the enhancement of In-S bond covalency through zinc incorporation, which prevents sulfur dissolution during high-rate electrolysis.

Comparison with Related Compounds

Indium formate shares similarities with other metal formates and indium compounds, but also exhibits distinctive characteristics that influence its behavior and applications.

Comparison with Other Metal Formates

Various metal formates demonstrate different properties and applications based on the specific metal component. The following table compares indium formate with several related metal formate compounds:

| Compound | Chemical Formula | Notable Characteristics | Applications |

|---|---|---|---|

| Indium Formate | In(HCOO)3 | High selectivity for CO2 reduction to formate; precursor for TCOs | Electrocatalysis; transparent conducting oxides; thin films |

| Gallium Formate | Ga(HCOO)3 | Similar catalytic properties to indium formate; lower melting point | Catalysis; precursor materials |

| Tin(II) Formate | Sn(HCOO)2 | Different stability and solubility characteristics compared to indium formate | Various catalytic applications |

| Zinc Formate | Zn(HCOO)2 | Often used in combination with indium formate for TCO applications | Transparent conducting oxides; catalyst precursors |

Hydroxyl-Substituted Indium Formates

The incorporation of hydroxyl groups into indium formate structures leads to compounds with modified properties. Three main variations have been identified and characterized: In(HCOO)3, In2(HCOO)5(OH), and In(HCOO)2(OH) . These compounds differ in their structural arrangements of InO6 octahedra, with increasing polymerization observed as more hydroxyl groups are introduced. The hydroxyl-substituted variants often exhibit different thermal behavior, with potential implications for their application as precursors in materials synthesis.

Future Perspectives

The field of indium formate research continues to evolve, with several promising directions for future development.

Sustainable Synthesis Routes

As environmental considerations become increasingly important, the development of more sustainable and green synthesis methods for indium formate represents a significant area for future research. These approaches may involve the use of renewable reagents, reduced energy consumption, and minimized waste generation.

Advanced Catalytic Applications

The exceptional performance of indium-based catalysts in CO2 electroreduction suggests potential for further optimization and expansion of their catalytic applications. Future research may focus on enhancing catalyst stability, reducing operating potentials, and exploring new reaction pathways and products.

Novel Materials and Devices

The versatility of indium formate as a precursor for various materials, particularly TCOs, indicates potential for the development of novel materials and devices with tailored properties. Integration of indium formate-derived materials into next-generation electronic devices, energy technologies, and sensing applications represents a promising direction for future exploration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume